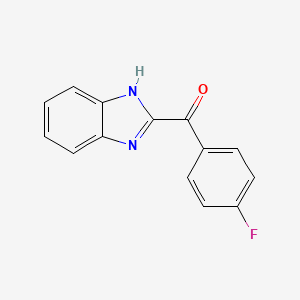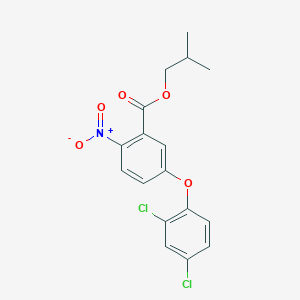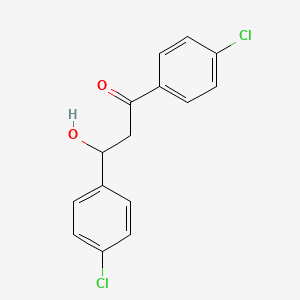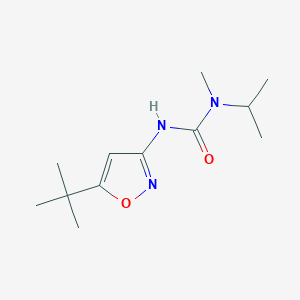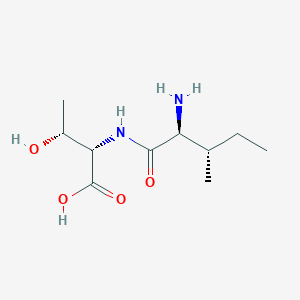
L-Isoleucyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-threonine is a dipeptide composed of the amino acids L-isoleucine and L-threonine. Dipeptides are organic compounds formed by the linkage of two amino acids via a peptide bond. This compound is of interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Isoleucyl-L-threonine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be modified to overproduce L-isoleucine and L-threonine, which are then chemically or enzymatically linked to form the dipeptide .
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The primary products of these reactions are the individual amino acids, L-isoleucine and L-threonine, or their modified forms depending on the reaction conditions .
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the production of specialized peptides and proteins.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-threonine involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the dipeptide is used .
Comparación Con Compuestos Similares
Similar Compounds
- L-Valyl-L-threonine
- L-Leucyl-L-threonine
- L-Isoleucyl-L-serine
Uniqueness
L-Isoleucyl-L-threonine is unique due to the specific properties imparted by the side chains of L-isoleucine and L-threonine. These properties can influence the dipeptide’s solubility, stability, and reactivity, making it distinct from other similar compounds .
Propiedades
Número CAS |
59652-61-8 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-4-5(2)7(11)9(14)12-8(6(3)13)10(15)16/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t5-,6+,7-,8-/m0/s1 |
Clave InChI |
DRCKHKZYDLJYFQ-YWIQKCBGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


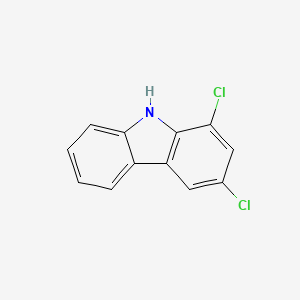


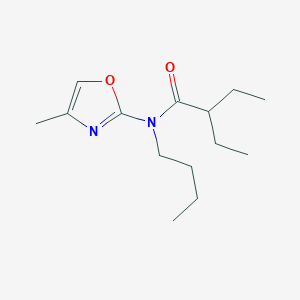
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

